(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide
Description
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties
Properties
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF6N3O2/c22-16-9-13(21(26,27)28)11-29-17(16)6-7-18(32)31-14-2-4-15(5-3-14)33-19-8-1-12(10-30-19)20(23,24)25/h1-11H,(H,31,32)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJPRCCUGMXRA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl intermediates, followed by the introduction of chloro and trifluoromethyl groups through halogenation and trifluoromethylation reactions. The final step involves the formation of the acrylamide moiety through a coupling reaction, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide stands out due to its specific combination of chloro, trifluoromethyl, and pyridinyl groups
Biological Activity
The compound (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide is a synthetic molecule with potential therapeutic applications. Its structure includes a pyridine moiety and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C15H14ClF3N2O2
- Molecular Weight : 346.73 g/mol
- CAS Number : 155376-87-7
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cell lines and its role as a kinase inhibitor.
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial in cancer proliferation pathways. For instance, it targets the MEK1/2 pathways, which are often dysregulated in various cancers.
- Cell Proliferation Inhibition : In vitro studies indicate that the compound effectively inhibits the proliferation of leukemia cell lines such as MV4-11 and MOLM13, with IC50 values reported around 0.3 µM and 1.2 µM respectively .
- Apoptosis Induction : The compound may induce apoptosis in malignant cells by activating caspase pathways, leading to programmed cell death.
Case Studies
- Leukemia Cell Lines : A study demonstrated that the compound significantly down-regulated phospho-ERK1/2 levels in MV4-11 cells, indicating effective inhibition of the MAPK pathway . This suggests its potential utility as a therapeutic agent for acute leukemia.
- Solid Tumors : In xenograft models, administration of the compound resulted in dose-dependent tumor growth inhibition, further supporting its anti-cancer properties .
Comparative Efficacy Table
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MV4-11 | 0.3 | MEK1/2 inhibition |
| (Similar Compound) | MOLM13 | 1.2 | MAPK pathway inhibition |
| AZD6244 | BRAF mutant melanoma | 14 - 50 | MEK inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
